10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one
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Overview
Description
10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE is a compound belonging to the class of coumarins, which are oxygen-containing heterocycles. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE can be achieved through several methods. One common approach involves the Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine in ethanol . Another method involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts like concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts such as cation-exchange resins and zeolites .
Industrial Production Methods
Industrial production of 10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Green chemistry approaches, such as using green solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in cell proliferation and apoptosis . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of 10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
4-Hydroxycoumarin: Another derivative with anticoagulant activity.
Uniqueness
10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE is unique due to its specific hydroxyl group at the 10th position, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918300-51-3 |
---|---|
Molecular Formula |
C13H8O3 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
10-hydroxybenzo[g]chromen-2-one |
InChI |
InChI=1S/C13H8O3/c14-11-6-5-9-7-8-3-1-2-4-10(8)12(15)13(9)16-11/h1-7,15H |
InChI Key |
XFVVGELTCMXFBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC(=O)OC3=C2O |
Origin of Product |
United States |
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